molecular formula C11H17NO3S B14239310 Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate CAS No. 586968-35-6

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate

Cat. No.: B14239310
CAS No.: 586968-35-6
M. Wt: 243.32 g/mol
InChI Key: LACJTCSWNGAVIK-SECBINFHSA-N
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Description

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate, often involves condensation reactions. Common methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

586968-35-6

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

ethyl N-[(3R)-3-hydroxy-3-thiophen-2-ylpropyl]-N-methylcarbamate

InChI

InChI=1S/C11H17NO3S/c1-3-15-11(14)12(2)7-6-9(13)10-5-4-8-16-10/h4-5,8-9,13H,3,6-7H2,1-2H3/t9-/m1/s1

InChI Key

LACJTCSWNGAVIK-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)N(C)CC[C@H](C1=CC=CS1)O

Canonical SMILES

CCOC(=O)N(C)CCC(C1=CC=CS1)O

Origin of Product

United States

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